molecular formula C12H21N3O2 B1443514 Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate CAS No. 1267321-28-7

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate

Cat. No.: B1443514
CAS No.: 1267321-28-7
M. Wt: 239.31 g/mol
InChI Key: PHJBOFMUXZDASD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Compounds containing piperazine rings are known to interact with a variety of macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It is known that the piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding and other types of molecular interactions.

Biochemical Pathways

Derivatives of n-boc piperazine, such as this compound, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Comparison with Similar Compounds

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate (CAS No. 1267321-28-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2, with a molecular weight of approximately 222.29 g/mol. The structure features a piperazine ring, which is known for its versatility in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with an appropriate cyanomethylating agent. The following steps outline a common synthetic route:

  • Preparation of Piperazine Derivative : Tert-butyl piperazine-1-carboxylic acid is synthesized.
  • Cyanomethylation : The piperazine derivative reacts with a cyanomethylating agent, such as ethyl cyanoacetate, under basic conditions to yield the final product.

Anticancer Properties

Research indicates that compounds related to this compound exhibit anticancer activity . Studies have shown that these compounds can induce apoptosis in various cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15.2Induction of apoptosis via caspase activation
HeLa (cervical cancer)12.5Inhibition of cell cycle progression

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, leading to altered cellular responses.
  • Signal Transduction Pathways : It modulates key signaling pathways involved in cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Induction of oxidative stress in target cells contributes to its anticancer effects.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research demonstrated the effectiveness of this compound against breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were evaluated against a panel of bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Properties

IUPAC Name

tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJBOFMUXZDASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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